2-Amino-3-(3-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality 2-Amino-3-(3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGLOBWOMUGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339173 | |

| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-28-1 | |

| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore detailed synthesis methodologies, and discuss its biological significance and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Versatile Building Block in Neuropharmacology

2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine.[1][2] Its structure, featuring a methoxy group at the meta position of the phenyl ring, imparts unique physicochemical properties that distinguish it from its endogenous counterpart and make it a valuable tool in chemical biology and drug design.[3] This modification influences its steric and electronic characteristics, which in turn can modulate its biological activity.[4]

This non-proteinogenic amino acid has garnered attention for its potential neuroprotective properties and its ability to influence dopamine metabolism.[1] As such, it serves as a crucial building block in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and mood disorders.[1][5] Its incorporation into peptide sequences is also a strategy to enhance metabolic stability and bioavailability.[6] This guide will provide a detailed exploration of the fundamental aspects of this compound, from its synthesis to its potential biological mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid is essential for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [2] |

| Synonyms | 3-Methoxy-DL-phenylalanine, DL-3-Methoxyphenylalanine, 3-MeO-Phe | [2][7] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [2] |

| CAS Number | 7635-28-1 (for DL-form) | [2] |

| Appearance | White to off-white powder | [5] |

| Solubility | Sparingly soluble in water | [5] |

| pKa | 2.20 ± 0.10 (Predicted) | [5] |

| SMILES | COC1=CC=CC(=C1)CC(C(=O)O)N | [2] |

| InChIKey | XTXGLOBWOMUGQB-UHFFFAOYSA-N | [2] |

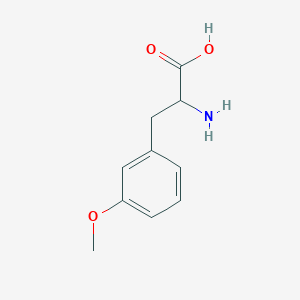

Chemical Structure:

Caption: Chemical structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

Synthesis Methodologies

The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through various classical and modern organic chemistry techniques. The choice of method often depends on the desired stereochemistry (racemic or enantiomerically pure) and the scale of the synthesis.

Strecker Synthesis (Racemic)

The Strecker synthesis is a well-established and robust method for the preparation of racemic α-amino acids.[5][8] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[9]

Reaction Scheme:

Caption: Workflow for the Strecker synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

Detailed Protocol:

-

Imine Formation and Cyanide Addition:

-

In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde in methanol.

-

To this solution, add an aqueous solution of ammonium chloride (NH₄Cl) and potassium cyanide (KCN). The reaction is typically stirred at room temperature.[9]

-

The in situ formation of ammonia and hydrogen cyanide leads to the formation of the corresponding α-aminonitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

Once the formation of the α-aminonitrile is complete, the solvent is removed under reduced pressure.

-

The residue is then treated with a strong acid, such as concentrated hydrochloric acid (HCl), and heated to reflux.[9] This step hydrolyzes the nitrile group to a carboxylic acid.

-

-

Purification:

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.[9]

-

The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether), and can be further purified by recrystallization.

-

Asymmetric Synthesis using Chiral Auxiliaries

For applications where a specific enantiomer (L- or D-form) is required, asymmetric synthesis is necessary. One common approach involves the use of chiral auxiliaries, which temporarily attach to the substrate and direct the stereochemical outcome of a subsequent reaction.[3][10][11] Evans' oxazolidinone auxiliaries are widely used for this purpose.[3]

Experimental Workflow:

Caption: General workflow for the asymmetric synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid using a chiral auxiliary.

Protocol Outline:

-

Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a derivative of 3-(3-methoxyphenyl)propanoic acid to form an N-acyloxazolidinone.

-

Formation of the Enolate and Asymmetric Amination: The N-acyloxazolidinone is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. This enolate then reacts with an electrophilic nitrogen source (e.g., a diazo compound or an azodicarboxylate) in a highly diastereoselective manner.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis under mild conditions, to yield the enantiomerically enriched 2-Amino-3-(3-methoxyphenyl)propanoic acid. The chiral auxiliary can often be recovered and reused.[3]

Enzymatic Resolution

An alternative to asymmetric synthesis for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be efficiently achieved using enzymes that selectively act on one enantiomer. For instance, an aminoacylase can be used to selectively hydrolyze the N-acetyl derivative of the L-amino acid from the racemic N-acetyl-DL-3-methoxyphenylalanine mixture.[2]

Experimental Protocol:

-

N-Acetylation: The racemic 2-Amino-3-(3-methoxyphenyl)propanoic acid is first N-acetylated using acetic anhydride.

-

Enzymatic Hydrolysis: The resulting N-acetyl-DL-3-methoxyphenylalanine is dissolved in a buffered aqueous solution, and an immobilized aminoacylase is added. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted.[2]

-

Separation: The free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid based on differences in their solubility or by ion-exchange chromatography. The N-acetyl-D-amino acid can be hydrolyzed chemically to obtain the D-enantiomer.

Spectroscopic Characterization

The structural elucidation and confirmation of 2-Amino-3-(3-methoxyphenyl)propanoic acid are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments.

-

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the region of δ 6.7-7.3 ppm.

-

α-Proton: The proton on the α-carbon (adjacent to the amino and carboxyl groups) is expected to resonate as a multiplet around δ 3.5-4.0 ppm.

-

β-Protons: The two protons on the β-carbon (the CH₂ group) will appear as a multiplet, typically in the range of δ 2.8-3.2 ppm.

-

Methoxy Protons: The three protons of the methoxy group will give a sharp singlet at approximately δ 3.8 ppm.

-

Amine and Carboxyl Protons: The protons of the amino and carboxyl groups are often broad and may exchange with deuterium in D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the range of δ 170-180 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in this region.

-

α-Carbon: The α-carbon will resonate around δ 55-60 ppm.

-

β-Carbon: The β-carbon is expected in the range of δ 35-40 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear at approximately δ 55 ppm.[12][13][14][15]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Amino-3-(3-methoxyphenyl)propanoic acid will show a molecular ion peak (M⁺) corresponding to its molecular weight (195.21 g/mol ). The fragmentation pattern is characteristic of amino acids and can provide structural information.[16][17][18][19]

Expected Fragmentation Pattern:

-

Loss of the carboxyl group (-COOH): A significant fragment at M-45.

-

Decarboxylation followed by loss of the amino group: Fragments corresponding to the loss of CO₂ and NH₂.

-

Benzylic cleavage: A prominent peak corresponding to the methoxybenzyl cation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H stretch (Carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): A medium absorption band around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹.

-

C-O stretch (Methoxy group): An absorption band in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Biological Significance and Mechanism of Action

2-Amino-3-(3-methoxyphenyl)propanoic acid, particularly the L-enantiomer, is of significant interest in neuroscience due to its potential to modulate neurotransmitter systems.[1] While the precise mechanisms are still under investigation, it is believed to influence the dopaminergic and serotonergic pathways.

Potential Mechanisms of Action:

-

Precursor for Neurotransmitter Synthesis: As a phenylalanine analog, it may be a substrate for enzymes in the catecholamine biosynthesis pathway, potentially leading to the formation of methoxylated analogs of dopamine and norepinephrine. This could modulate dopaminergic signaling.

-

Enzyme Inhibition: It may act as a competitive inhibitor of enzymes involved in the metabolism of amino acids and neurotransmitters.

-

Receptor/Transporter Interaction: The methoxy group may alter the binding affinity of the molecule for certain receptors or transporters in the central nervous system.

Putative Signaling Pathway Involvement:

The neuroprotective effects of phenylalanine derivatives are an active area of research.[1] It is hypothesized that 2-Amino-3-(3-methoxyphenyl)propanoic acid may exert its effects through pathways that regulate neuronal survival and protect against oxidative stress and excitotoxicity.

Caption: Putative mechanisms of action for 2-Amino-3-(3-methoxyphenyl)propanoic acid.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol outlines a general method to assess the neuroprotective effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT22 or SH-SY5Y).[20][21][22][23][24]

Materials:

-

Neuronal cell line (e.g., HT22)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2-Amino-3-(3-methoxyphenyl)propanoic acid

-

Glutamate

-

Cell viability assay reagent (e.g., Resazurin or MTT)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid for a specified duration (e.g., 2-4 hours).

-

Induction of Excitotoxicity: Add a toxic concentration of glutamate to the wells (except for the control wells) and incubate for a further 24 hours.

-

Assessment of Cell Viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control.

Assessment of Metabolic Stability

This protocol provides a general framework for evaluating the metabolic stability of 2-Amino-3-(3-methoxyphenyl)propanoic acid in liver microsomes.[25]

Materials:

-

Liver microsomes (e.g., human or rat)

-

NADPH regenerating system

-

2-Amino-3-(3-methoxyphenyl)propanoic acid

-

Incubation buffer (e.g., phosphate buffer)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Incubation: Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and 2-Amino-3-(3-methoxyphenyl)propanoic acid in the incubation buffer.

-

Reaction: Initiate the reaction by warming the mixture to 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate the proteins. Analyze the supernatant.

-

LC-MS/MS Analysis: Quantify the remaining amount of 2-Amino-3-(3-methoxyphenyl)propanoic acid at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of the compound remaining versus time and calculate the in vitro half-life.

Conclusion

2-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic amino acid with significant potential in the field of neuroscience and drug discovery. Its unique chemical structure provides a valuable scaffold for the development of novel therapeutics targeting a range of neurological disorders. A thorough understanding of its synthesis, physicochemical properties, and biological activity is crucial for its effective application in research and development. This guide has provided a comprehensive overview of these core aspects, offering a foundation for further investigation and innovation in this exciting area of medicinal chemistry.

References

-

PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]

-

ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. 3-Methoxy-L-Phenylalanine. [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed Central. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines. [Link]

-

Summary of C13-NMR Interpretation. [Link]

-

PubChem. 3-Methoxy-L-Phenylalanine. [Link]

-

In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]

-

ACS Publications. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]

-

Pearson. Show how you would use a Strecker synthesis to make phenylalanine... [Link]

-

Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

Interpretation of mass spectra. [Link]

-

PubMed Central. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

-

ResearchGate. Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... [Link]

-

PubChem. 3-methoxy-L-tyrosine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. renyi.hu [renyi.hu]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. uni-saarland.de [uni-saarland.de]

- 19. whitman.edu [whitman.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

"2-Amino-3-(3-methoxyphenyl)propanoic acid" CAS number 7635-28-1

An In-Depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 7635-28-1)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and biochemical research, the strategic use of non-canonical amino acids is not merely an academic exercise; it is a critical tool for innovation. These unique building blocks allow us to probe biological systems with unprecedented precision and to construct novel therapeutic agents that overcome the limitations of their natural counterparts. Among these, 2-Amino-3-(3-methoxyphenyl)propanoic acid, a meta-substituted analog of phenylalanine, represents a molecule of significant interest.

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive and practical understanding of this compound. We will move beyond a simple recitation of facts and delve into the causality behind experimental design, the logic of analytical validation, and the potential that this molecule holds. The protocols and data presented herein are synthesized from established chemical principles and available technical data to provide a self-validating framework for your own investigations. Our goal is to empower you to not only utilize this compound but to innovate with it.

Core Identity and Physicochemical Profile

2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is an aromatic alpha-amino acid.[1] Structurally, it is a derivative of the essential amino acid L-phenylalanine, distinguished by a methoxy group at the meta-position of the phenyl ring.[2] This seemingly minor modification has profound implications for its chemical properties and biological interactions, making it a valuable tool for introducing specific steric and electronic features into peptides or small molecule drug candidates.

Its CAS number is 7635-28-1 for the racemic mixture (DL form).[3] The L-enantiomer, 3-Methoxy-L-phenylalanine, has the CAS number 33879-32-2.[4][5]

Molecular Identifiers

-

IUPAC Name: 2-amino-3-(3-methoxyphenyl)propanoic acid[1]

-

Synonyms: 3-Methoxy-DL-phenylalanine, DL-3-Methoxyphenylalanine, H-DL-Phe(3-OMe)-OH[1][3]

-

Canonical SMILES: COC1=CC=CC(=C1)CC(C(=O)O)N[1]

-

InChI Key: XTXGLOBWOMUGQB-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties, which are crucial for predicting its behavior in various experimental settings, from reaction solvents to biological membranes.

| Property | Value | Source |

| Molecular Weight | 195.21 g/mol | [1][6] |

| Exact Mass | 195.08954328 Da | [1] |

| XLogP3 | -1.4 | [1][6] |

| Topological Polar Surface Area | 72.6 Ų | [1][6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Complexity | 196 | [1][6] |

Synthesis and Purification Strategy

While numerous vendors supply this compound, understanding its synthesis is vital for custom labeling studies or derivative synthesis. A common and robust method for preparing α-amino acids is the Strecker synthesis or variations thereof, starting from an appropriate aldehyde.

The rationale for this multi-step approach is its reliability and the use of readily available starting materials. The initial formation of the aminonitrile is a classic nucleophilic addition to the carbonyl, followed by hydrolysis under conditions that must be carefully controlled to prevent side reactions.

Representative Synthetic Workflow

The following diagram outlines a logical and field-proven pathway for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

Caption: A generalized workflow for the synthesis of the target amino acid.

Experimental Protocol: Strecker Synthesis

This protocol is a representative example. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Aminonitrile Formation:

-

To a stirred solution of ammonium chloride (1.1 equivalents) in aqueous ammonia, add 3-methoxyphenylacetaldehyde (1.0 equivalent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C. The choice of cyanide as the nucleophile is critical for forming the carbon-carbon bond necessary for the amino acid backbone.

-

Stir the reaction mixture at room temperature for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting aldehyde.

-

Extract the resulting aminonitrile into an organic solvent like ethyl acetate.

-

-

Acid Hydrolysis:

-

Concentrate the organic extract under reduced pressure.

-

Add 6M hydrochloric acid to the crude aminonitrile. This strong acid is necessary to hydrolyze the highly stable nitrile group to a carboxylic acid.

-

Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. The reaction progress should be monitored by LC-MS. A similar patent for L-DOPA synthesis uses hydrobromic acid for this step.[7]

-

After cooling, the reaction mixture will contain the hydrochloride salt of the amino acid.

-

-

Purification and Isolation:

-

Concentrate the reaction mixture under vacuum.

-

Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) using a base like ammonium hydroxide. This step is crucial as the amino acid is least soluble at its isoelectric point, causing it to precipitate.

-

Cool the mixture to 0-5 °C to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water and then with a solvent like acetone to remove residual water and organic impurities.

-

Dry the product under vacuum to yield 2-Amino-3-(3-methoxyphenyl)propanoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound. A multi-technique approach provides a self-validating system, where data from orthogonal methods (e.g., chromatography and mass spectrometry) corroborate each other.

Analytical Workflow Overview

Caption: Orthogonal methods for comprehensive analytical validation.

Spectroscopic and Chromatographic Data

| Technique | Expected Result | Source / Reference |

| Mass Spec. (GC-MS) | Molecular Ion Peak consistent with Exact Mass (195.09 Da) | [1] |

| ¹³C NMR | Spectral data available in public databases | [1] |

| HPLC-UV | Purity ≥ 95% (typical for research grade) | [8] |

| Predicted CCS [M+H]⁺ | 142.2 Ų | [9] |

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is designed for the analysis of aromatic amino acids and can be adapted for purity assessment of the target compound. The use of a C18 column is standard for reversed-phase chromatography, effectively separating compounds based on hydrophobicity.[10][11]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is essential for protonating the amino and carboxyl groups, leading to better peak shape and retention time stability.

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 5% B

-

18-25 min: Column re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Controlling temperature is critical for reproducible retention times.

-

Detection Wavelength: 272 nm (based on the absorbance of the methoxyphenyl chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in Mobile Phase A or a water/acetonitrile mixture to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Applications in Research and Drug Development

The true value of 2-Amino-3-(3-methoxyphenyl)propanoic acid lies in its application as a specialized building block. Its structure offers a unique combination of features that medicinal chemists can exploit.

Role in Medicinal Chemistry

-

Peptide Modification: Incorporating this unnatural amino acid into a peptide sequence can induce specific secondary structures, increase resistance to enzymatic degradation by proteases, and modulate receptor binding affinity and selectivity.

-

Scaffold for Small Molecules: It serves as a versatile starting material or intermediate for synthesizing more complex molecules. Derivatives have been explored as potential agents for neurological disorders, leveraging their structural similarity to neurotransmitter precursors.[12] Other related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been investigated for antimicrobial and anticancer properties, highlighting the potential of this chemical class.[13][14]

Use in Biochemical and Metabolic Research

As a structural analog of phenylalanine and tyrosine, it can be used as a chemical probe to study amino acid metabolism and transport.[12] It can help elucidate the substrate specificity of enzymes involved in aromatic amino acid pathways.

Conceptual Drug Discovery Pathway

Caption: Role of the amino acid as a starting point in a drug discovery cascade.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Information

Based on available safety data sheets, the compound is classified with the following hazards:[1]

-

Pictogram: Exclamation Mark

-

Signal Word: Warning[1]

-

Hazard Statements:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and dispose of them properly after contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.

-

Temperature: Recommended storage is at room temperature.

Conclusion

2-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 7635-28-1) is more than a mere catalog chemical; it is an enabling tool for scientific advancement. Its unique methoxy-substituted phenyl ring provides a handle for chemists to fine-tune molecular properties, from solubility and conformation to metabolic stability and biological activity. This guide has provided a comprehensive overview of its identity, synthesis, analysis, applications, and handling. By understanding these core technical aspects, researchers are better equipped to leverage this compound's full potential in pioneering new frontiers in peptide chemistry, drug discovery, and biochemical analysis.

References

-

2-amino-3-(3-methoxyphenyl)propanoic acid|7635-28-1. Angene Chemical. [Link]

-

2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

3-Methoxy-L-Phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

-

CAS 7635-28-1 | 2-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID. LookChem. [Link]

-

2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3). PubChemLite. [Link]

-

2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Fmoc-3-methoxy-L-phenylalanine. Aralez Bio eStore. [Link]

-

The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. Medium. [Link]

-

3-[(2-methoxyphenyl)amino]propanoic acid (C10H13NO3). PubChemLite. [Link]

-

2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health (NIH). [Link]

-

Stochastic Analysis of Aromatic Amino Acids Chromatographic Pulses. AIDIC. [Link]

-

Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. [Link]

-

L-Phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. angenechemical.com [angenechemical.com]

- 7. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents [patents.google.com]

- 8. arctomsci.com [arctomsci.com]

- 9. PubChemLite - 2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a phenylalanine derivative with significant potential in pharmaceutical and biochemical research. Drawing upon established scientific principles and methodologies, this document details the compound's chemical structure, synthesis, analytical characterization, and explores its prospective applications in drug development.

Introduction: The Significance of Substituted Phenylalanine Analogs

Phenylalanine, an essential α-amino acid, serves as a fundamental building block for proteins and a precursor to vital monoamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The structural modification of the phenyl ring of phenylalanine offers a powerful strategy in medicinal chemistry to modulate the parent molecule's biological activity, metabolic stability, and pharmacokinetic profile. The introduction of a methoxy group at the meta-position of the phenyl ring, yielding 2-Amino-3-(3-methoxyphenyl)propanoic acid (also known as 3-Methoxy-DL-phenylalanine), creates a unique analog with distinct electronic and steric properties. These modifications can influence its interaction with biological targets, making it a valuable tool for researchers and drug development professionals. This compound is recognized as a versatile building block in the synthesis of complex bioactive molecules and novel therapeutic agents, particularly those targeting neurological disorders.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid is paramount for its application in research and development.

Table 1: Physicochemical Properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [3] |

| Synonyms | 3-Methoxy-DL-phenylalanine, DL-3-MeO-Phe-OH | [3] |

| CAS Number | 7635-28-1 | [3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.21 g/mol | [3] |

| SMILES | COC1=CC=CC(=C1)CC(C(=O)O)N | [3] |

| InChIKey | XTXGLOBWOMUGQB-UHFFFAOYSA-N | [3] |

Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid

Proposed Asymmetric Synthesis Protocol

This protocol is a conceptual workflow designed to be self-validating at each stage, ensuring the desired stereochemistry and purity of the final product.

Diagram 1: Proposed Asymmetric Synthesis Workflow

Sources

An In-depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid in Neuroscience Research

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a phenylalanine derivative with significant potential in neuroscience research. While direct research on this specific molecule is emerging, this document synthesizes current knowledge from structurally and functionally related compounds to elucidate its probable mechanisms of action, potential therapeutic applications, and detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this compound in studying neurotransmitter systems and developing novel therapeutics for neurological disorders. We will delve into its potential interactions with dopaminergic and other neurotransmitter pathways, its transport across the blood-brain barrier, and its application in various in vitro and in vivo models.

Introduction and Compound Profile

2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxyphenylalanine, is a non-proteinogenic amino acid. Its structure, characterized by a methoxy group on the phenyl ring of phenylalanine, positions it as an intriguing tool for neuropharmacological studies. The presence of the methoxy group alters the electronic and steric properties of the molecule compared to native phenylalanine and tyrosine, suggesting unique interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [1] |

| Synonyms | 3-Methoxyphenylalanine, 3-Methoxy-DL-phenylalanine | [1] |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| CAS Number | 7635-28-1 | [1] |

Postulated Mechanisms of Action in Neuronal Systems

Direct mechanistic studies on 2-Amino-3-(3-methoxyphenyl)propanoic acid are limited. However, by examining its structural analogs, we can infer several plausible mechanisms through which it may exert its effects in the central nervous system.

Interaction with Catecholaminergic Pathways

The structural similarity of 2-Amino-3-(3-methoxyphenyl)propanoic acid to tyrosine and L-DOPA suggests a potential interaction with the catecholamine synthesis pathway. Phenylalanine is a precursor for tyrosine, which is then converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis[2].

It is plausible that 2-Amino-3-(3-methoxyphenyl)propanoic acid acts as a competitive inhibitor of tyrosine hydroxylase . Elevated levels of phenylalanine are known to competitively inhibit TH, leading to reduced dopamine and serotonin synthesis[2]. The methoxy substitution on the phenyl ring of our compound of interest may influence its affinity for the active site of TH.

Furthermore, the dopamine metabolite 3-methoxytyramine (3-MT), which shares the 3-methoxy-phenyl moiety, has been shown to bind to dopamine D1 and D2 receptors, as well as α-adrenergic receptors[3][4]. This suggests that 2-Amino-3-(3-methoxyphenyl)propanoic acid or its potential metabolites could directly modulate dopaminergic and adrenergic signaling.

Caption: Postulated interactions with the catecholamine pathway.

Modulation of Glutamatergic Neurotransmission

Derivatives of L-phenylalanine have been shown to possess neuroprotective properties by attenuating excitatory glutamatergic synaptic transmission[5]. This raises the possibility that 2-Amino-3-(3-methoxyphenyl)propanoic acid could act as a modulator of glutamate receptors, such as the NMDA receptor. NMDA receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor and are used as anesthetics and are being investigated as antidepressants[6]. The neuroprotective effects of some phenylalanine derivatives are attributed to their ability to depress the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs)[5].

Transport across the Blood-Brain Barrier

As an amino acid derivative, 2-Amino-3-(3-methoxyphenyl)propanoic acid is likely transported across the blood-brain barrier (BBB) by the large neutral amino acid (LNAA) transporter system (LAT1)[7]. This is a critical consideration for its in vivo applications, as it would compete with other LNAAs like phenylalanine, tyrosine, and tryptophan for brain entry[8]. High plasma concentrations of this compound could therefore impact the brain's supply of precursors for other neurotransmitters.

Caption: Blood-Brain Barrier transport via the LNAA transporter.

Applications in Neuroscience Research

The unique structural features of 2-Amino-3-(3-methoxyphenyl)propanoic acid make it a valuable tool for investigating various aspects of neuronal function and dysfunction.

Probing Neurotransmitter Systems

Due to its potential interactions with catecholaminergic and glutamatergic systems, this compound can be used to probe the roles of these systems in various physiological and pathological processes. By observing the behavioral and neurochemical effects of its administration, researchers can gain insights into the complex interplay between different neurotransmitter systems.

In Vivo Models of Neurological Disorders

This compound holds promise for use in animal models of neurological disorders, particularly those involving dopaminergic dysfunction, such as Parkinson's disease.

-

Parkinson's Disease Models: In neurotoxin-based models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 2-Amino-3-(3-methoxyphenyl)propanoic acid could be administered to investigate its potential neuroprotective or symptomatic effects[9][10]. Its ability to modulate dopamine synthesis or receptor activity could be assessed by monitoring motor behavior and post-mortem neurochemical analysis.

Experimental Protocols

The following protocols provide a framework for investigating the neurobiological effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

In Vitro Neurotoxicity Assay

This protocol is designed to assess the potential neurotoxic or neuroprotective effects of the compound on primary neuronal cultures.

Objective: To determine the dose-dependent effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid on neuronal viability.

Methodology:

-

Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Compound Preparation: Prepare a stock solution of 2-Amino-3-(3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

-

Treatment: After 7-10 days in vitro, treat the neuronal cultures with a range of concentrations of the compound (e.g., 1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for neurotoxicity (e.g., glutamate or MPP+).

-

Viability Assessment: Assess cell viability using a standard MTT or LDH assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.

Self-Validation: The inclusion of a known neurotoxin as a positive control validates the sensitivity of the assay. A clear dose-response curve for the test compound provides confidence in the observed effects.

HPLC-ECD Analysis of Neurotransmitters in Brain Tissue

This protocol outlines a method for quantifying the levels of dopamine and its metabolites in brain tissue following in vivo administration of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

Objective: To measure the impact of the compound on the dopamine system in a specific brain region (e.g., striatum).

Methodology:

-

Animal Treatment: Administer 2-Amino-3-(3-methoxyphenyl)propanoic acid (e.g., via intraperitoneal injection) to rodents at various doses.

-

Tissue Collection: At a predetermined time point post-injection, euthanize the animals and rapidly dissect the brain region of interest on ice.

-

Homogenization: Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

HPLC-ECD Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantification: Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to those of external standards.

Self-Validation: The use of an internal standard corrects for variations in sample preparation and injection volume. The generation of a standard curve with known concentrations of the analytes ensures accurate quantification.

Caption: Workflow for HPLC-ECD analysis of brain tissue.

Future Directions and Conclusion

2-Amino-3-(3-methoxyphenyl)propanoic acid represents a promising but under-investigated tool in neuroscience research. Future studies should focus on elucidating its precise molecular targets and signaling pathways. Radioligand binding assays could confirm its affinity for dopamine and other neurotransmitter receptors. Electrophysiological studies would be invaluable in determining its effects on synaptic transmission and plasticity.

References

-

Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors. [Link]

-

Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). [Link]

-

A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain. [Link]

-

Transport of Amino Acids Across the Blood-Brain Barrier. [Link]

-

Neurotoxicity Assay. [Link]

-

(2R), (1'R) and (2R), (1'S)-2-amino-3-(1,2-dicarboxyethylthio)propanoic acids from Amanita pantherina. Antagonists of N-methyl-D-aspartic acid (NMDA) receptors. [Link]

-

3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity. [Link]

-

The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator. [Link]

-

2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. [Link]

-

Animal Models of Parkinson's Disease. [Link]

-

NMDA receptor antagonist - Wikipedia. [Link]

-

Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine. [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. [Link]

-

Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. [Link]

-

Animal Models of Parkinson's Disease: A Gateway to Therapeutics?. [Link]

-

Animal Models of Parkinson's Disease Progression. [Link]

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. [Link]

-

Novel NMDA Receptor Antagonists. [Link]

-

Regional transport of phenylalanine across the blood-brain barrier. [Link]

-

Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors. [Link]

-

Analyzing Brain Sample via HPLC Method. [Link]

-

NMDA receptor antagonist-3 | C13H19N3O6 | CID 163323737 - PubChem. [Link]

-

Blood-brain barrier transport machineries and targeted therapy of brain diseases. [Link]

-

In vitro approaches for neurotoxicity testing. [Link]

-

Development Of An In Vitro Neurotoxicity Assay. [Link]

-

Mechanisms of blood-brain barrier transport for dietary neuroprotectants. [Link]

-

Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. [Link]

-

3,4-Dihydroxyphenylalanine Reverses the Motor Deficits in Pitx3-Deficient Aphakia Mice: Behavioral Characterization of a Novel Genetic Model of Parkinson's Disease. [Link]

-

In vitro techniques for the assessment of neurotoxicity. [Link]

-

Phenylalanine hydroxylase contributes to serotonin synthesis in mice. [Link]

-

Phenylalanine hydroxylase contributes to serotonin synthesis in mice. [Link]

-

Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function. [Link]

-

Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. [Link]

-

Animal models of Parkinson' disease. The main clinical features of each.... [Link]

-

Is the Time Right for In Vitro Neurotoxicity Testing Using Human iPSC-Derived Neurons?. [Link]

-

A new method for rapidly and simultaneously decreasing serotonin and catecholamine synthesis in humans. [Link]

-

A rapid procedure for the analysis of phenylalanine in brain tissue utilizing electron-capture gas chromatography. [Link]

-

transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. [Link]

-

Identification of Phenylalanine 3-hydroxylase for Meta-Tyrosine Biosynthesis. [Link]

-

3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem. [Link]

Sources

- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 8. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylalanine Analog 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide for Advanced Research and Drug Development

Foreword: Unlocking New Modalities in Phenylalanine-Dependent Pathways

In the landscape of modern drug discovery and chemical biology, the strategic modification of canonical amino acids offers a powerful toolkit for modulating biological processes with high precision. Phenylalanine, an essential aromatic amino acid, serves as a critical building block for proteins and a precursor to vital neurotransmitters. Its metabolic pathways and transport mechanisms are therefore prime targets for therapeutic intervention and research applications. This guide provides an in-depth technical overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a synthetically modified analog of phenylalanine. Herein, we explore its chemical properties, biological rationale as a phenylalanine mimic, and its potential applications in areas ranging from targeted drug delivery to the creation of novel biotherapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this non-canonical amino acid.

Physicochemical Properties and Synthesis Overview

Structural and Chemical Profile

2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is a derivative of phenylalanine characterized by a methoxy group (-OCH₃) at the meta-position of the phenyl ring. This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties compared to its natural counterpart.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |

| CAS Number | 7635-28-1 | [1] |

| Appearance | White to off-white powder | [1] |

Rationale for the Meta-Methoxy Substitution

The placement of the methoxy group at the meta-position is a deliberate design choice. It introduces an electron-donating group that can alter the molecule's hydrophobicity and potential for hydrogen bonding. This modification can influence its interaction with biological targets, such as enzymes and transporters, potentially leading to enhanced binding affinity or altered substrate specificity.

Synthesis Pathway: A Generalized Approach

Caption: Generalized synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

A plausible synthetic route involves the reductive amination of 3-methoxyphenylpyruvic acid. This method has been successfully employed for the synthesis of DL-phenylalanine from phenylpyruvic acid over a Palladium on carbon (Pd/C) catalyst.[2]

Biological Interactions as a Phenylalanine Analog

The utility of 2-Amino-3-(3-methoxyphenyl)propanoic acid stems from its ability to mimic phenylalanine and interact with its associated biological machinery.

Phenylalanine Hydroxylase (PAH): A Potential Modulator

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine.[3] Analogs of phenylalanine can act as substrates, inhibitors, or allosteric modulators of PAH. While direct kinetic studies on the interaction between 2-Amino-3-(3-methoxyphenyl)propanoic acid and PAH are not extensively documented, the structural similarity suggests a potential for competitive inhibition. The methoxy substitution may alter the binding affinity of the analog for the active site of PAH, potentially disrupting the normal metabolism of phenylalanine.[4] This makes it a valuable tool for studying the kinetics and regulation of PAH in the context of metabolic disorders like phenylketonuria (PKU).[3]

Cellular Uptake via the L-Type Amino Acid Transporter 1 (LAT1)

The transport of large neutral amino acids, including phenylalanine, across cell membranes is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).[5] LAT1 is a particularly attractive target for drug delivery due to its overexpression in various cancers and its crucial role in transporting molecules across the blood-brain barrier.[5][6]

Studies on meta-substituted phenylalanine analogs have shown that modifications at this position can increase affinity for LAT1.[7][8] This suggests that 2-Amino-3-(3-methoxyphenyl)propanoic acid is likely a substrate for LAT1, and potentially a high-affinity one. This property is of significant interest for targeted drug delivery, where the analog could be used as a "Trojan horse" to carry therapeutic payloads into LAT1-expressing cells.[5]

Caption: Hypothesized transport of the analog via LAT1.

Applications in Research and Drug Development

The unique properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid open up several avenues for its application in advanced research and therapeutic development.

Targeted Drug Delivery Systems

Leveraging its probable high affinity for the LAT1 transporter, this analog can be used as a targeting moiety for the delivery of cytotoxic agents to cancer cells or for transporting drugs across the blood-brain barrier. The amino acid can be conjugated to a drug molecule, forming a prodrug that is recognized and transported by LAT1.

Incorporation into Peptides and Proteins

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy to enhance their therapeutic properties.[9] 2-Amino-3-(3-methoxyphenyl)propanoic acid can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) to:

-

Enhance Proteolytic Stability: The non-natural side chain can sterically hinder the action of proteases, increasing the in vivo half-life of the peptide.

-

Modulate Bioactivity: The methoxy group can alter the peptide's conformation and its binding affinity to its target receptor.[9]

-

Fine-tune Physicochemical Properties: The hydrophobicity and electronic properties of the peptide can be modified to improve its solubility and membrane permeability.

Probing Enzyme Active Sites and Biological Pathways

As a research chemical, 2-Amino-3-(3-methoxyphenyl)propanoic acid can be used to probe the active sites of enzymes that interact with phenylalanine. By studying its binding and potential inhibition of these enzymes, researchers can gain valuable insights into their structure-function relationships.[4]

Experimental Protocols

General Protocol for Incorporation into Peptides via Fmoc-SPPS

This protocol provides a general guideline for the incorporation of Fmoc-protected 2-Amino-3-(3-methoxyphenyl)propanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected 2-Amino-3-(3-methoxyphenyl)propanoic acid

-

Rink Amide or Wang resin

-

Fmoc-protected canonical amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Coupling of 2-Amino-3-(3-methoxyphenyl)propanoic acid:

-

Dissolve Fmoc-2-Amino-3-(3-methoxyphenyl)propanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for the remaining amino acids.

-

Final Deprotection and Cleavage: Once the sequence is complete, remove the final Fmoc group and cleave the peptide from the resin using the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

In Vitro LAT1 Transport Assay (Competitive Inhibition)

This protocol outlines a competitive inhibition assay to determine if 2-Amino-3-(3-methoxyphenyl)propanoic acid is a substrate for LAT1.

Materials:

-

LAT1-expressing cells (e.g., HEK293-LAT1)

-

Radiolabeled LAT1 substrate (e.g., [³H]-L-phenylalanine)

-

2-Amino-3-(3-methoxyphenyl)propanoic acid (as the competitor)

-

Cell culture medium and buffers

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed LAT1-expressing cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with transport buffer and pre-incubate with varying concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid for a defined period.

-

Uptake: Add the radiolabeled LAT1 substrate to the wells and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the uptake of the radiolabeled substrate as a function of the concentration of the competitor (2-Amino-3-(3-methoxyphenyl)propanoic acid) to determine the IC₅₀ value.

Future Perspectives and Conclusion

2-Amino-3-(3-methoxyphenyl)propanoic acid represents a versatile and valuable tool for researchers in the fields of chemical biology, medicinal chemistry, and pharmacology. While further studies are needed to fully elucidate its kinetic parameters with key enzymes like PAH and to confirm its transport efficiency via LAT1, the existing evidence and its structural properties strongly suggest its potential in a range of applications.

As our understanding of the subtle yet profound effects of non-canonical amino acids on biological systems grows, so too will the utility of rationally designed analogs like 2-Amino-3-(3-methoxyphenyl)propanoic acid. Its ability to act as a molecular probe, a building block for enhanced therapeutics, and a targeting moiety for drug delivery positions it as a compound of significant interest for future research and development endeavors.

References

- Augustyn, E., Finke, K., Zur, A. A., Hansen, L., Heeren, N., Chien, H.-C., Lin, L., Giacomini, K. M., Colas, C., Schlessinger, A., & Thomas, A. A. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616–2621.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-protected 3-Methoxy-D-phenylalanine in Solid-Phase Peptide Synthesis. BenchChem.

- Grilo, A. R., & Sousa, M. E. (2021). L-Type amino acid transporter 1 as a target for drug delivery. Journal of Drug Delivery Science and Technology, 61, 102145.

- Thomas, A. A. (2016). Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). RSC Medicinal Chemistry, 7(12), 1075–1083.

- Augustyn, E., Finke, K., Zur, A. A., Hansen, L., Heeren, N., Chien, H.-C., Lin, L., Giacomini, K. M., Colas, C., Schlessinger, A., & Thomas, A. A. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. eScholarship, University of California.

-

PubChem. (n.d.). 3-Methoxy-L-Phenylalanine. Retrieved from [Link]

- Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062–1073.

- Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415–422.

- Maeda, I., Taniguchi, S., Watanabe, N., Inoue, A., Yamasaki, Y., & Nose, T. (2015). Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. Protein and Peptide Letters, 22(10), 934–939.

- Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625–627.

-

Wikipedia. (2024, November 26). Phenylalanine. In Wikipedia. [Link]

- Wang, Z., Zhang, Y., & Zhang, J. (2010). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst.

- Thompson, G. N. (1999). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 129(10), 1896S–1903S.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine. BenchChem.

- Thöny, B., & Blau, N. (2006). Mutations in the BH4-metabolizing genes in patients with tetrahydrobiopterin-responsive hyperphenylalaninemia.

- Scherer, T., Schwab, M. A., D'Alonzo, R., Lageder, S., Scholl-Bürgi, S., Fink, F. M., Gramer, G., & Thöny, B. (2010). Phenylalanine kinetics and phenylalanine/tyrosine ratios. Journal of Inherited Metabolic Disease, 33(S3), S431–S436.

- Gockner, B. S., Harms, J., & Lary, J. W. (2018).

- He, R., & Ju, X. (2022). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Foods, 11(12), 1823.

- Albericio, F., & Kruger, H. G. (2012). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.

- Dathe, M., & Wieprecht, T. (1999). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 43(9), 2163–2170.

- Close, M. T., Miller, A. R., & Kroll, F. (2023). Proposed three-phenylalanine motif involved in magnetoreception signalling of an Actinopterygii protein expressed in mammalian cells. Scientific Reports, 13(1), 230019.

- Crick, S. L., & Pappu, R. V. (2023). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs.

-

PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs [escholarship.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate complex biological systems is paramount. Among the vast chemical space, amino acid derivatives represent a particularly promising class of molecules, offering a unique blend of biological relevance and synthetic tractability. This technical guide focuses on 2-Amino-3-(3-methoxyphenyl)propanoic acid , a non-proteinogenic amino acid derivative of L-phenylalanine. While direct clinical applications of this specific molecule are still in early stages of investigation, its structural alerts and the broader pharmacological context of phenylalanine derivatives suggest significant therapeutic potential, particularly in the realm of neurological disorders. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding, potential applications, and key experimental methodologies associated with this compound.

Compound Profile: 2-Amino-3-(3-methoxyphenyl)propanoic Acid

2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] The introduction of a methoxy group at the meta-position of the phenyl ring significantly alters its electronic and steric properties compared to its parent molecule, opening new avenues for molecular interactions and biological activity.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | PubChem[1] |

| Synonyms | 3-Methoxy-L-phenylalanine, H-Phe(3-OMe)-OH | PubChem[1] |

| CAS Number | 33879-32-2 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.22 g/mol | PubChem[1] |

| Appearance | White to off-white powder | Guidechem[2] |

Therapeutic Rationale: The Promise of Phenylalanine Derivatives in Neuroscience

The therapeutic potential of 2-Amino-3-(3-methoxyphenyl)propanoic acid is largely inferred from the well-established roles of L-phenylalanine and its derivatives in the central nervous system (CNS). L-phenylalanine is a crucial precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are integral to mood regulation, cognitive function, and motor control.[3]

Derivatives of L-phenylalanine are being actively investigated for their potential to treat a range of neurological and psychiatric conditions.[2] The primary hypothesis is that modifications to the phenyl ring can fine-tune the molecule's interaction with specific CNS targets, leading to more selective and efficacious therapeutic agents.

Modulation of Glutamatergic Neurotransmission and the NMDA Receptor

A key area of interest is the modulation of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4] However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurodegenerative diseases. L-phenylalanine itself has been shown to be a competitive antagonist at the glycine- and glutamate-binding sites of NMDA receptors.[5] It is therefore plausible that derivatives such as 2-Amino-3-(3-methoxyphenyl)propanoic acid could exhibit refined modulatory activity at this receptor, potentially offering a neuroprotective effect.[6]

The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the potential point of intervention for modulators.

Caption: Potential modulation of the NMDA receptor by 2-Amino-3-(3-methoxyphenyl)propanoic acid.

A Versatile Building Block for CNS Drug Discovery

Beyond its own potential bioactivity, 2-Amino-3-(3-methoxyphenyl)propanoic acid serves as a valuable chiral building block in the synthesis of more complex molecules targeting the CNS.[2] Its unique structural features can be incorporated into larger scaffolds to develop novel drugs for a variety of brain-related diseases, including Alzheimer's disease, Parkinson's disease, and psychiatric disorders.[7] The methoxy group, in particular, can influence the pharmacokinetic properties of a drug, such as its ability to cross the blood-brain barrier.

Experimental Protocols for Therapeutic Evaluation

The following section outlines key experimental workflows for the synthesis and biological evaluation of 2-Amino-3-(3-methoxyphenyl)propanoic acid and its derivatives.

Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid

The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common approach involves the enzymatic amination of the corresponding cinnamic acid derivative using phenylalanine ammonia lyases (PALs), which offers high stereoselectivity.[8]

Step-by-Step Protocol for Enzymatic Synthesis:

-

Preparation of the Cinnamic Acid Precursor: Synthesize 3-methoxycinnamic acid from 3-methoxybenzaldehyde and malonic acid via a Knoevenagel condensation.

-

PAL-Mediated Amination:

-

Prepare a reaction mixture containing the 3-methoxycinnamic acid substrate, a suitable PAL enzyme (e.g., from Anabaena variabilis), and an ammonia source (e.g., ammonium carbonate) in a buffered solution.

-

Incubate the reaction at an optimal temperature (typically 30-40 °C) and pH for a specified duration.

-

Monitor the reaction progress using HPLC to determine the conversion to the desired amino acid.

-

-

Purification:

-

Terminate the reaction and remove the enzyme (e.g., by protein precipitation or filtration).

-

Purify the product from the reaction mixture using ion-exchange chromatography.

-

Characterize the final product by NMR, mass spectrometry, and chiral HPLC to confirm its identity and enantiomeric purity.

-

The following diagram outlines the general workflow for the synthesis and purification of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

Caption: General workflow for the synthesis and purification of 2-Amino-3-(3-methoxyphenyl)propanoic acid.

In Vitro Evaluation of Neuroprotective Effects

A crucial step in evaluating the therapeutic potential of this compound is to assess its ability to protect neurons from various insults. A common in vitro model for this is the use of cultured neuronal cells, such as the SH-SY5Y neuroblastoma cell line.[9][10]

Step-by-Step Protocol for Neuroprotection Assay:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death. Common agents include:

-

Treatment: Treat the cells with varying concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid either before, during, or after the application of the neurotoxic agent.

-

Assessment of Cell Viability: After a defined incubation period, assess cell viability using a standard assay, such as the MTT or LDH assay.[12]

-

Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the control groups (untreated and neurotoxin-only). A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

The following diagram illustrates the experimental workflow for an in vitro neuroprotection assay.

Caption: Experimental workflow for an in vitro neuroprotection assay.

Evaluation of NMDA Receptor Modulation